ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Piperazine: The indole derivative is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity. The piperazine moiety can interact with biological membranes, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
- Ethyl 4-[(5-bromo-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
- Ethyl 4-[(5-methyl-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is unique due to the presence of the fluoro group, which enhances its biological activity and selectivity. The fluoro group can form strong hydrogen bonds and increase the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Biological Activity
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate, identified by its CAS number 1374524-34-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀FN₃O₃ |
Molecular Weight | 333.36 g/mol |
CAS Number | 1374524-34-1 |
IUPAC Name | This compound |
The compound features a piperazine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The presence of a fluorinated indole moiety contributes to its biological activity, particularly in targeting specific receptors and enzymes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives containing similar structures have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In structure–activity relationship (SAR) analyses, compounds with hydrophobic regions and specific functional groups were found to enhance antibacterial efficacy. For example, derivatives with piperazine moieties exhibited improved antibacterial activity compared to their piperidine counterparts .
Anticancer Activity
The compound's indole structure is associated with anticancer properties. Indole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth factors. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, such as dopamine receptors or other G-protein coupled receptors (GPCRs), influencing physiological responses.
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic processes or pathogen survival, thereby exhibiting antimicrobial effects.
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound and related compounds:
Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.4 to 2.8 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
Study 2: Anticancer Potential
In a series of experiments on cancer cell lines, compounds structurally related to this compound were shown to reduce cell viability significantly at concentrations as low as 10 μM. Mechanistic studies suggested that these compounds induced apoptosis via caspase activation and mitochondrial membrane potential disruption .
Properties
Molecular Formula |
C17H20FN3O3 |
---|---|
Molecular Weight |
333.36 g/mol |
IUPAC Name |
ethyl 4-(5-fluoro-1-methylindole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O3/c1-3-24-17(23)21-8-6-20(7-9-21)16(22)15-11-12-10-13(18)4-5-14(12)19(15)2/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
STGQUUKXYQGNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
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